molecular formula C18H19N3O5S B4841511 1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine

1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine

Cat. No. B4841511
M. Wt: 389.4 g/mol
InChI Key: PXBVZNHLFMIYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and pain pathways.
Biochemical and Physiological Effects
1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential effects on oxidative stress and neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine. One direction is to further investigate its potential therapeutic properties in the treatment of various diseases. Another direction is to elucidate its mechanism of action and investigate its potential effects on other pathways involved in inflammation and pain. Additionally, research could be conducted to investigate the potential side effects and toxicity of this compound.

Scientific Research Applications

1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(4-nitrophenoxy)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13(26-15-6-4-14(5-7-15)21(24)25)17(22)19-8-10-20(11-9-19)18(23)16-3-2-12-27-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBVZNHLFMIYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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